molecular formula C8H12O B3368368 6-Methyl-6-hepten-4-yn-2-ol CAS No. 20937-57-9

6-Methyl-6-hepten-4-yn-2-ol

Cat. No.: B3368368
CAS No.: 20937-57-9
M. Wt: 124.18 g/mol
InChI Key: ISBXAXQCXXKEHA-UHFFFAOYSA-N
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Description

6-Methyl-6-hepten-4-yn-2-ol is an organic compound with the molecular formula C₈H₁₂O and a molecular weight of 124.1803 g/mol . It is a member of the alcohol family and features a unique structure with both an alkyne and an alkene functional group. This compound is known for its applications in various fields, including chemistry and industry.

Scientific Research Applications

6-Methyl-6-hepten-4-yn-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6-hepten-4-yn-2-ol can be achieved through several methods. One common approach involves the reaction of 6-methyl-5-hepten-2-one with a suitable reducing agent to yield the desired alcohol. Another method includes the use of Grignard reagents, where the corresponding alkyne is treated with a Grignard reagent followed by hydrolysis to obtain the alcohol.

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of the corresponding alkyne. This process is typically carried out under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6-hepten-4-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to a halide.

Major Products Formed

    Oxidation: 6-Methyl-6-hepten-4-yn-2-one or 6-Methyl-6-hepten-4-yn-2-al.

    Reduction: 6-Methyl-6-hepten-4-en-2-ol or 6-Methyl-6-hepten-4-yn-2-ane.

    Substitution: 6-Methyl-6-hepten-4-yn-2-chloride or 6-Methyl-6-hepten-4-yn-2-bromide.

Mechanism of Action

The mechanism of action of 6-Methyl-6-hepten-4-yn-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The alkyne and alkene groups can undergo various chemical transformations, affecting the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-5-hepten-2-ol: Similar structure but lacks the alkyne group.

    6-Methyl-4-hepten-2-ol: Similar structure but with different positioning of the double bond.

    6-Methyl-6-hepten-4-yn-2-one: Similar structure but with a ketone group instead of an alcohol.

Uniqueness

6-Methyl-6-hepten-4-yn-2-ol is unique due to the presence of both alkyne and alkene functional groups, which provide it with distinct chemical properties and reactivity compared to its similar compounds .

Properties

IUPAC Name

6-methylhept-6-en-4-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h8-9H,1,6H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBXAXQCXXKEHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#CC(=C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943232
Record name 6-Methylhept-6-en-4-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20937-57-9
Record name 6-Methyl-6-hepten-4-yn-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020937579
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methylhept-6-en-4-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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